Based on its identification as a potential HDAC inhibitor, 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide shows promise as a lead compound for developing novel LRAs for HIV treatment. [] LRAs aim to reactivate latent HIV reservoirs, allowing for their elimination by the immune system or antiviral therapies. []
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1